molecular formula C16H19FN8OS B2877607 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 898443-51-1

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2877607
CAS RN: 898443-51-1
M. Wt: 390.44
InChI Key: WXWRDEQNNWUMLD-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,4]triazolo[4,3-a][1,3,5]triazine, which is a type of heterocyclic compound . The compound also contains ethylamino groups, a thio group, and a 2-fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[4,3-a][1,3,5]triazine core would likely contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the compound. For example, the presence of ethylamino groups might make the compound basic, and the fluorophenyl group could contribute to its lipophilicity .

Scientific Research Applications

Pharmaceutical Research

This compound has shown potential in pharmaceutical research due to its structural complexity and the presence of multiple functional groups. It may serve as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. The triazolo[4,3-a][1,3,5]triazine moiety, in particular, is a scaffold present in compounds with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Material Science

In material science, the compound’s ability to form stable heterocyclic structures can be exploited in the development of new polymeric materials. These materials could have applications in creating high-performance fibers or resins with enhanced thermal stability and chemical resistance .

Analytical Chemistry

The compound’s unique spectral properties, such as fluorescence or absorbance, can be utilized in analytical chemistry for the detection and quantification of various substances. It could be part of sensors or assays designed to measure environmental pollutants or biological markers .

Environmental Science

Due to its potential stability and low reactivity, this compound could be studied for its environmental impact, particularly in terms of bioaccumulation and degradation. Research in this area could lead to insights into the long-term effects of such compounds on ecosystems .

Energetic Materials

Compounds with a triazolo[4,3-a][1,3,5]triazine core have been explored for their use in energetic materials. Their high nitrogen content can contribute to high energy density, making them candidates for propellants or explosives with improved performance and reduced sensitivity .

Optoelectronics

The electronic properties of the compound suggest potential applications in optoelectronics. Its ability to emit light when excited could be harnessed in the development of organic light-emitting diodes (OLEDs) or other light-based technologies .

properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN8OS/c1-3-18-13-21-14(19-4-2)25-15(22-13)23-24-16(25)27-9-12(26)20-11-8-6-5-7-10(11)17/h5-8H,3-4,9H2,1-2H3,(H,20,26)(H2,18,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWRDEQNNWUMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

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